3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions, but the specific reactions would depend on the substituents present in the molecule .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Spectroscopic Identification and Derivatization
A study by Nycz et al. (2016) highlights the use of spectroscopic studies for the identification and derivatization of selected cathinones, which are structurally related to the compound . This research demonstrates the utility of techniques such as GC-MS, IR, NMR, and single crystal X-ray diffraction for examining the properties of novel hydrochloride salts of cathinones, suggesting similar methodologies could be applied for the characterization and modification of related compounds including the one of interest (Nycz, Paździorek, Małecki, & Szala, 2016).
Microwave-Assisted Synthesis
Faty, Youssef, & Youssef (2011) discuss microwave-assisted synthesis and unusual coupling reactions involving novel pyrido[3,2-f][1,4]thiazepines. This approach significantly improves the efficiency of synthesizing complex heterocyclic compounds, which could be relevant for synthesizing derivatives of the target compound for potential research applications (Faty, Youssef, & Youssef, 2011).
Enantioselective Synthesis
Calvez, Chiaroni, & Langlois (1998) provide insights into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. This study illustrates techniques for achieving enantioselectivity in the synthesis of complex nitrogen-containing heterocycles, which could be applicable to the synthesis of enantiomerically pure forms of compounds similar to the one (Calvez, Chiaroni, & Langlois, 1998).
Synthesis of Methoxylated Pyrrolin-2-ones
Ghelfi et al. (2003) describe the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This research underlines the potential for chemical transformations involving methoxy and chloro groups on pyrrolidine derivatives, which may offer pathways for the modification of the compound for research purposes (Ghelfi et al., 2003).
Molecular Interaction Studies
Shim et al. (2002) explore the molecular interaction of a compound with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. Such studies are crucial for understanding the biological activity of complex molecules and could be relevant for assessing the interaction of structurally related compounds with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mechanism of Action
Target of action
Compounds with a thiazole ring are found in many potent biologically active compounds . They have been associated with a wide range of activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of thiazole compounds can vary greatly depending on their structure and the functional groups they contain. For example, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For instance, they may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The ADME properties of thiazole compounds can also vary. Some are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazole compounds can include changes in cell signaling, gene expression, and cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of thiazole compounds .
Future Directions
Properties
IUPAC Name |
3-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S.ClH/c1-18-12-11(13)9(19-15-12)8-14-5-4-10(17)16-6-2-3-7-16;/h14H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCOTIKSYHNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Cl)CNCCC(=O)N2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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